5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Overview
Description
5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the oxazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress can enhance efficiency and safety. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The sulfonyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature controls, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrrolidine and oxazole rings may contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted pyrrolidines and oxazoles, such as:
- Pyrrolidin-2-one derivatives
- Pyrrolidine-2,5-diones
- Oxazole derivatives with different substituents
Uniqueness
What sets 5-[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole apart is its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both the sulfonyl group and the oxazole ring can enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-14-11-17(22-18-14)16-6-5-9-19(16)23(20,21)15-8-7-12(2)13(3)10-15/h7-8,10-11,16H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKWOQTUJNRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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